Cas no 229956-98-3 (5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride)
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenesulfonylchloride, 5-[5-(trifluoromethyl)-3-isoxazolyl]-
- 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride
- 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
- 5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-2-sulphonyl chloride
- 229956-98-3
- 5-(5-trifluoromethyl-isoxazol-3-yl)-thiophene-2-sulfonyl chloride
- 5-(5-(trifluoromethyl)isoxazol-3-yl)thiophene-2-sulfonyl chloride
- AKOS015852778
- BP-10355
- A816464
- 5-(5-(Trifluoromethyl)isoxazol-3-yl)thiophene-2-sulfonylchloride
- 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonylchloride
- 2-Thiophenesulfonyl chloride, 5-[5-(trifluoromethyl)-3-isoxazolyl]-
- 5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride, AldrichCPR
- FT-0619909
- 5-[5-(trifluoromethyl)-1, 2-oxazol-3-yl]thiophene-2-sulfonyl chloride
- J-516605
- MS-22070
- SCHEMBL788538
- MFCD00831001
- CS-0328280
- DTXSID30380549
- DB-046042
- 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride
-
- MDL: MFCD00831001
- Inchi: 1S/C8H3ClF3NO3S2/c9-18(14,15)7-2-1-5(17-7)4-3-6(16-13-4)8(10,11)12/h1-3H
- InChI Key: TWGONVLMWWEOFL-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C(C2C=C(C(F)(F)F)ON=2)S1)(=O)=O
Computed Properties
- Exact Mass: 316.91900
- Monoisotopic Mass: 316.919
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.8A^2
- XLogP3: 3
Experimental Properties
- Density: 1.668
- Melting Point: 108-111°C
- Boiling Point: 425.1°Cat760mmHg
- Flash Point: 210.9°C
- Refractive Index: 1.526
- PSA: 96.79000
- LogP: 4.43020
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT, CORROSIVE
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 007155-500mg |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride, 97% |
229956-98-3 | 97% | 500mg |
$160.00 | 2023-09-06 | |
| Matrix Scientific | 007155-250mg |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride, 97% |
229956-98-3 | 97% | 250mg |
$98.00 | 2023-09-06 | |
| Matrix Scientific | 007155-1g |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride, 97% |
229956-98-3 | 97% | 1g |
$289.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007155-250mg |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride |
229956-98-3 | 97% | 250mg |
1591.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007155-500mg |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride |
229956-98-3 | 97% | 500mg |
2600.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007155-1g |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride |
229956-98-3 | 97% | 1g |
4697.0CNY | 2021-07-05 | |
| Apollo Scientific | PC0042-1g |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulphonyl chloride |
229956-98-3 | 97% | 1g |
£48.00 | 2025-02-19 | |
| Apollo Scientific | PC0042-2.5g |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulphonyl chloride |
229956-98-3 | 97% | 2.5g |
£105.00 | 2025-02-19 | |
| Apollo Scientific | PC0042-5g |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulphonyl chloride |
229956-98-3 | 97% | 5g |
£195.00 | 2025-02-19 | |
| Fluorochem | 017369-1g |
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl choride |
229956-98-3 | 1g |
£48.00 | 2022-03-01 |
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride Suppliers
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride
Introduction to 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride (CAS No: 229956-98-3)
5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride, identified by its CAS number 229956-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and electronic properties, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both trifluoromethyl and sulfonyl chloride functional groups in its molecular structure imparts distinct reactivity and potential biological activity, which are highly relevant in contemporary drug discovery efforts.
The trifluoromethyl group is a well-documented pharmacophore that enhances the metabolic stability and lipophilicity of drug candidates, thereby improving their bioavailability and pharmacokinetic profiles. This group is frequently incorporated into active pharmaceutical ingredients (APIs) to modulate their binding affinity and selectivity. In contrast, the sulfonyl chloride moiety serves as a versatile leaving group in organic synthesis, facilitating further functionalization through nucleophilic substitution reactions. These characteristics make 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride a promising intermediate in the synthesis of more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in exploring the therapeutic potential of isoxazole-thiophene hybrids. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. The structural motif of 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride aligns well with this trend, as it combines the favorable properties of both isoxazole and thiophene rings. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anti-cancer properties, while thiophene-based compounds have been investigated for their role in neurological disorders and cardiovascular diseases.
The synthesis of 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions. The sulfonyl chloride functionality is then introduced through nucleophilic aromatic substitution or direct sulfonylation methods. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize these reactions, improving efficiency and scalability.
The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. The unique electronic properties of the isoxazole-thiophene scaffold make it an attractive candidate for developing organic semiconductors and optoelectronic materials. Additionally, the presence of both electron-withdrawing and electron-donating groups enhances its reactivity towards various synthetic transformations, opening up possibilities for creating novel agrochemicals with improved efficacy and environmental safety.
Recent research has highlighted the importance of structure-activity relationships (SAR) in designing effective drug candidates. Computational modeling and molecular dynamics simulations have been used to predict the binding modes of 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride with biological targets such as enzymes and receptors. These studies have provided valuable insights into optimizing its pharmacological properties by modifying specific structural features. For instance, fine-tuning the position and orientation of the sulfonyl chloride group can significantly influence its interactions with biological targets, thereby enhancing its therapeutic potential.
The compound's role in medicinal chemistry has been further underscored by its use as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel analogs with enhanced potency and selectivity. This approach has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation for various diseases. The versatility of 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride underscores its importance as a key intermediate in modern drug discovery pipelines.
In conclusion, 5-5-(Trifluoromethyl)isoxazol-3-ylthiophene-2-sulfonyl Chloride represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features, combined with its reactivity and synthetic utility, make it a valuable tool for developing novel therapeutic agents across multiple domains. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is expected to grow further, driving innovation in drug discovery and material science.
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